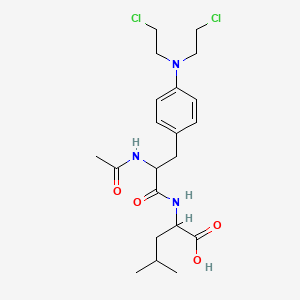
Asaley acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylmelphalanylleucine is a bioactive chemical.
Applications De Recherche Scientifique
1. Role in Plant Metabolism
Asaley acid, or L-Ascorbic acid (AsA), is crucial in plant cellular metabolism. It acts as a vital antioxidant in plants and animals. Research has shown that AsA plays a significant role in the biosynthesis and catabolism of plants, affecting their growth and development (Hancock & Viola, 2005).
2. Stress Alleviation in Wheat
AsA has been identified as beneficial in alleviating salt-induced oxidative stress in wheat. It enhances the growth of wheat by improving its photosynthetic capacity and maintaining ion homeostasis, although the effects are cultivar specific (Athar, Khan & Ashraf, 2008).
3. Surface Acidity in Pharmaceutical Applications
Asaley acid has applications in pharmaceuticals, particularly in influencing the surface acidity of solid pharmaceutical excipients. Its interaction with excipients like dicalcium phosphate anhydrous (DCP) affects the decomposition rate of hydrolyzable drugs (Glombitza & Schmidt, 1995).
4. Genetic Regulation in Horticultural Crops
In horticultural crops, AsA's genetic regulation is of interest due to its significant role in plant growth, stress defense, and nutritional value. The control of AsA biosynthesis and recycling is considered a key aspect in enhancing the nutritional value of fruits and vegetables (Mellidou & Kanellis, 2017).
5. Environmental Impact and Toxicity Studies
Studies have also focused on the environmental impact and toxicity of Asaley acid derivatives like arsanilic acid. Its photolysis behaviors and the toxicity of its metabolites have been researched for assessing environmental risks (Zhu et al., 2014).
6. Drought Tolerance in Plants
Foliar application of AsA has been found to improve drought tolerance in various plants like Vicia faba. It mitigates drought effects by enhancing antioxidant activities and suppressing lipid peroxidation (Desoky et al., 2020).
7. AsA's Role in Enhancing Plant Stress Tolerance
Salicylic acid (SA) and its derivatives, including AsA, have been shown to confer stress tolerance in plants, making them more resilient to environmental stresses like heat, chilling, and drought (Senaratna et al., 2000).
Propriétés
Numéro CAS |
347400-96-8 |
|---|---|
Nom du produit |
Asaley acid |
Formule moléculaire |
C21H31Cl2N3O4 |
Poids moléculaire |
460.39 |
Nom IUPAC |
2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31Cl2N3O4/c1-14(2)12-19(21(29)30)25-20(28)18(24-15(3)27)13-16-4-6-17(7-5-16)26(10-8-22)11-9-23/h4-7,14,18-19H,8-13H2,1-3H3,(H,24,27)(H,25,28)(H,29,30) |
Clé InChI |
RNGMBZXFENQKJV-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-Acetylmelphalanylleucine; N-Acetyl-melphalan-L-leucine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)
![2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid](/img/structure/B1193120.png)